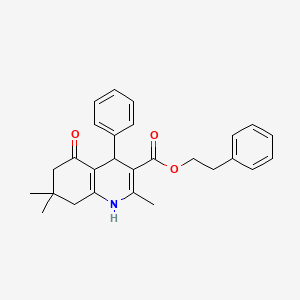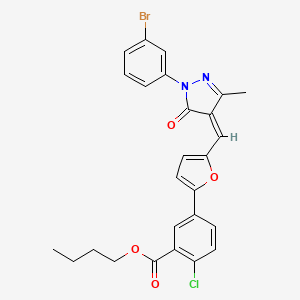![molecular formula C30H25BrN2O2 B11693254 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)
N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{(E)-[2-(ベンジルオキシ)-5-ブロモフェニル]メチリデン}-2,2-ジフェニルシクロプロパンカルボヒドラジドは、その独特の構造特性と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ベンジルオキシ基、ブロモフェニル基、ジフェニルシクロプロパン部分を特徴としており、有機化学および材料科学において注目されています。
準備方法
合成経路と反応条件
N'-{(E)-[2-(ベンジルオキシ)-5-ブロモフェニル]メチリデン}-2,2-ジフェニルシクロプロパンカルボヒドラジドの合成は、通常、2-(ベンジルオキシ)-5-ブロモベンズアルデヒドと2,2-ジフェニルシクロプロパンカルボヒドラジドを特定の反応条件下で縮合させることで行われます。この反応は、通常、エタノールやメタノールなどの適切な溶媒と、酢酸などの触媒の存在下で行われ、縮合プロセスを促進します。
工業的生産方法
この特定の化合物の詳細な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボ規模の合成プロセスを拡大することです。これには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
N'-{(E)-[2-(ベンジルオキシ)-5-ブロモフェニル]メチリデン}-2,2-ジフェニルシクロプロパンカルボヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: ベンジルオキシ基は酸化されて対応する安息香酸誘導体を形成する可能性があります。
還元: この化合物は、ヒドラジン誘導体を形成するために還元することができます。
置換: ブロモフェニル基の臭素原子は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 求核置換反応には、アジ化ナトリウム (NaN₃) やチオ尿素 (NH₂CSNH₂) などの試薬がしばしば使用されます。
主な生成物
酸化: 安息香酸誘導体。
還元: ヒドラジン誘導体。
置換: 使用した求核剤に応じて、様々な置換フェニル誘導体。
科学研究への応用
N'-{(E)-[2-(ベンジルオキシ)-5-ブロモフェニル]メチリデン}-2,2-ジフェニルシクロプロパンカルボヒドラジドは、科学研究においていくつかの用途を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: その独特の構造的特徴により、医薬品開発における潜在的な用途が探索されています。
科学的研究の応用
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
N'-{(E)-[2-(ベンジルオキシ)-5-ブロモフェニル]メチリデン}-2,2-ジフェニルシクロプロパンカルボヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。ベンジルオキシ基とブロモフェニル基は、生体高分子と相互作用して、その活性を阻害または調節する可能性があります。正確な分子標的および経路は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
- N'-{(E)-[3-(ベンジルオキシ)-4-メトキシフェニル]メチリデン}-2-{[5-(4-メトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド .
- N'-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}-2-{4-[(4-ブロモフェニル)スルホニル]-1-ピペラジニル}アセトヒドラジド .
独自性
N'-{(E)-[2-(ベンジルオキシ)-5-ブロモフェニル]メチリデン}-2,2-ジフェニルシクロプロパンカルボヒドラジドは、ベンジルオキシ基、ブロモフェニル基、ジフェニルシクロプロパン基の組み合わせによりユニークです。このユニークな構造は、特定の化学的および物理的特性を与え、研究や産業における様々な用途にとって価値のあるものとなっています。
特性
分子式 |
C30H25BrN2O2 |
|---|---|
分子量 |
525.4 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H25BrN2O2/c31-26-16-17-28(35-21-22-10-4-1-5-11-22)23(18-26)20-32-33-29(34)27-19-30(27,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,20,27H,19,21H2,(H,33,34)/b32-20+ |
InChIキー |
SMYQVULNOUIWTH-UZWMFBFFSA-N |
異性体SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 |
正規SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)

![8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11693185.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)

![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
